molecular formula C14H20N2 B1438126 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine CAS No. 1039980-58-9

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine

Cat. No. B1438126
M. Wt: 216.32 g/mol
InChI Key: UZWQRNPTKSMINY-UHFFFAOYSA-N
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Description

1-Benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine (1-benzyl-PPA) is a synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a structural analog of the neurotransmitter dopamine and has been studied as a potential therapeutic compound for the treatment of several neurological and psychiatric disorders. 1-benzyl-PPA has been shown to possess a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Derivatives and Complexes

  • Synthesis of Tetrahydropyrido Derivatives : Utilizing a compound related to 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine in the synthesis of 7-arylmethyl-substituted derivatives of tetrahydropyrido[3,4-d]pyrimidine has been reported, highlighting its role in the creation of complex heterocyclic compounds (Kuznetsov & Chapyshev, 2007).

  • Formation of Cobalt(III) Complexes : Research on synthesizing trans-[Co(III)(bpb)(amine)2]X complexes, using pyrrolidine derivatives, demonstrates the compound's potential in forming metal-amine complexes (Amirnasr, Schenk, & Meghdadi, 2002).

Chemical Reactions and Catalysis

  • Enantioselective Alkylation : Studies have utilized pyrrolidine-based amino alcohols, derived from a similar structure, for enantioselective alkylation reactions, illustrating its use in asymmetric synthesis (Gonsalves, Serra, Murtinho, Silva, Beja, Paixão, Silva, & Veiga, 2003).

  • Catalytic Cross-Coupling Reactions : The compound has been used in the preparation of phosphanylpyrrolidine derivatives, which are crucial for catalyzing enantioselective Grignard cross-coupling reactions (Nagel & Nedden, 1997).

Biological and Pharmacological Research

  • Synthesis of Bioactive Molecules : In pharmacological research, derivatives of pyrrolidin-3-amine, like 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine, are used as intermediates in synthesizing various bioactive molecules, indicating their importance in drug development (Kotian, Lin, El-Kattan, & Chand, 2005).

  • Antagonist Selective for κ-Opioid Receptors : A derivative of pyrrolidin-3-amine has been studied as a high-affinity antagonist selective for κ-opioid receptors, illustrating its potential for therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).

Material Science and Engineering

  • Polyheterocyclic Systems Construction : The compound's derivatives have been used in constructing unique polyheterocyclic systems, which could have implications in material science and engineering (Cao, Yang, Sun, Huang, & Yan, 2019).

properties

IUPAC Name

1-benzyl-N-prop-2-enylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-9-15-14-8-10-16(12-14)11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWQRNPTKSMINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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